4-(6-Hydroxyhexyloxy)phenol
Overview
Description
4-(6-Hydroxyhexyloxy)phenol is a chemical compound with the molecular formula C12H18O3 . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, 1 primary alcohol, and 1 aromatic ether .
Synthesis Analysis
The synthesis of this compound can be achieved through a method involving the use of a microreactor . The process involves dissolving hydroquinone and 6-chloro-1-hexanol in ethanol as a solvent, using an alkaline NaOH-water solution as a catalyst, and continuously preparing the this compound in the microreactor through a bimolecular nucleophilic substitution reaction . This method has been shown to significantly reduce the synthesis time and improve the yield .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 210.270 Da, and the monoisotopic mass is 210.125595 Da .Scientific Research Applications
Phenolic Compounds and Their Applications
Phenolic compounds, which include 4-(6-Hydroxyhexyloxy)phenol, are widely recognized for their significant role in various scientific applications. These compounds are characterized by their hydroxylated aromatic structures and exhibit diverse functionalities.
O-H Bond Dissociation Energies and Proton Affinities in Phenols
- The bond dissociation enthalpies of substituted phenols, like this compound, have been a subject of research due to their implications in synthetic organic materials and antioxidants in living organisms. Substituted phenols and their phenoxide ions' proton affinities have been calculated, providing insights into their acid-base equilibria and potential applications in organic chemistry (Chandra & Uchimaru, 2002).
Intermediate in Synthesis of Juvenile Hormones
- 6-Hydroxy-4-alkylhexanals, closely related to this compound, are crucial intermediates in the synthesis of juvenile hormones and their analogs. These compounds hold potential in economic routes starting from p-substituted phenols, signifying their importance in biochemical pathways (Kienzle, 1976).
Applications in Plant Biology and Phytochemistry
- Phenolic compounds, such as this compound, play critical roles in plant adaptation to biotic and abiotic environments. They are key in providing color, taste, and potential health benefits in plant products. Extensive research in phytochemistry has explored their metabolic plasticity and regulatory mechanisms in plant metabolism (Boudet, 2007).
Biotechnological Production of Phenols
- Phenols, including this compound, have been produced using biotechnological methods like fermentative production in Escherichia coli. These methods involve the creation of novel synthetic pathways, demonstrating their industrial and chemical significance (Miao et al., 2015).
Antioxidant Properties and Applications
- Phenolic compounds are known for their antioxidant properties, which are crucial in various applications like food chemistry and therapeutic interventions. Their antioxidant activity is closely linked to their structure, particularly the hydroxyl groups on the aromatic rings (Balasundram, Sundram, & Samman, 2006).
Safety and Hazards
Properties
IUPAC Name |
4-(6-hydroxyhexoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYBETTVKBAZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365284 | |
Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142627-91-6 | |
Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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